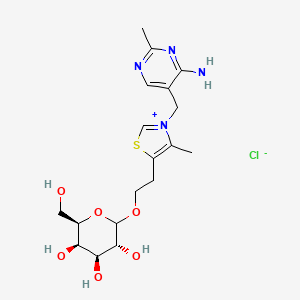
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride is a complex organic compound with a unique structure that combines pyrimidine, thiazole, and tetrahydropyran moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydropyran moiety.
- Step 1: Synthesis of Pyrimidine Intermediate:
- React 2-methylpyrimidine with an appropriate aminating agent to introduce the amino group at the 4-position.
- Reaction conditions: Elevated temperature, presence of a catalyst.
- Step 2: Synthesis of Thiazole Intermediate:
- React 4-methylthiazole with a suitable alkylating agent to introduce the methyl group at the 4-position.
- Reaction conditions: Mild temperature, inert atmosphere.
- Step 3: Coupling Reaction:
- Couple the pyrimidine and thiazole intermediates using a cross-coupling reagent such as palladium catalyst.
- Reaction conditions: Elevated temperature, inert atmosphere.
- Step 4: Introduction of Tetrahydropyran Moiety:
- React the coupled intermediate with a protected tetrahydropyran derivative, followed by deprotection to yield the final compound.
- Reaction conditions: Mild temperature, acidic or basic conditions for deprotection.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the hydroxymethyl group of the tetrahydropyran moiety.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- Reduction reactions can target the thiazolium ring, converting it to a thiazolidine derivative.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- Nucleophilic substitution reactions can occur at the amino group of the pyrimidine ring.
- Common reagents: Alkyl halides, acyl chlorides.
- Oxidation: Formation of carboxylic acid derivatives.
- Reduction: Formation of thiazolidine derivatives.
- Substitution: Formation of N-alkyl or N-acyl pyrimidine derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with nucleic acids and proteins.
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
- Used in drug design and development as a lead compound.
- Utilized in the development of novel materials with specific electronic or optical properties.
- Applied in the synthesis of specialty chemicals and intermediates.
作用機序
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazolium chloride
- 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium chloride
- The presence of the tetrahydropyran moiety in 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(((3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)thiazol-3-ium chloride distinguishes it from other similar compounds, providing unique chemical and biological properties.
- The combination of pyrimidine, thiazole, and tetrahydropyran moieties in a single molecule offers a versatile platform for various scientific applications.
特性
分子式 |
C18H27ClN4O6S |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
(3R,4S,5R,6R)-2-[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C18H27N4O6S.ClH/c1-9-13(29-8-22(9)6-11-5-20-10(2)21-17(11)19)3-4-27-18-16(26)15(25)14(24)12(7-23)28-18;/h5,8,12,14-16,18,23-26H,3-4,6-7H2,1-2H3,(H2,19,20,21);1H/q+1;/p-1/t12-,14+,15+,16-,18?;/m1./s1 |
InChIキー |
PPAFWOAFTGWGCR-KMSHWZFISA-M |
異性体SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O.[Cl-] |
正規SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC3C(C(C(C(O3)CO)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


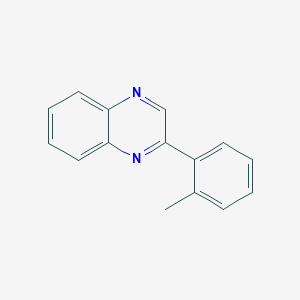
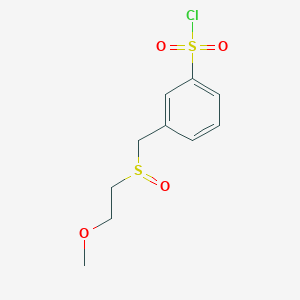

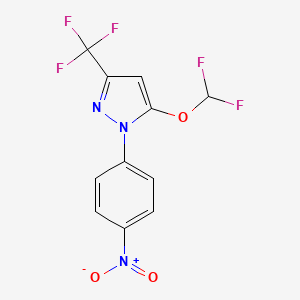
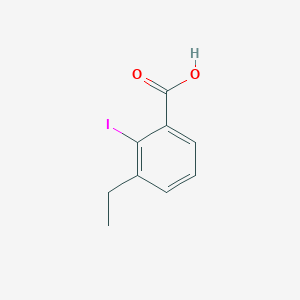

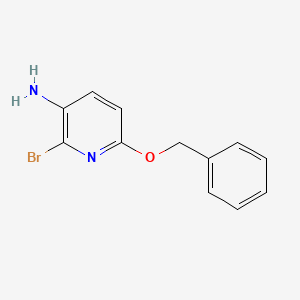
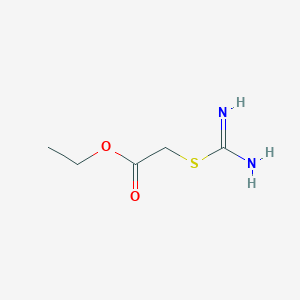
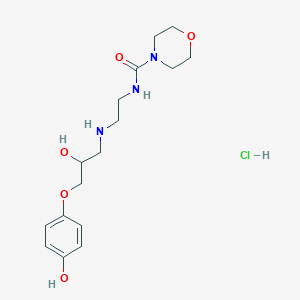
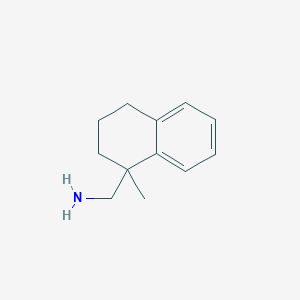
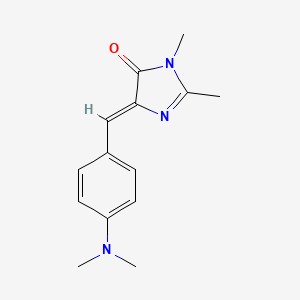


![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
